tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)
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Overview
Description
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid) is a compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl acetate with nitriles in the presence of oxalic acid dihydrate under solvent-free conditions . This method is advantageous as it reduces pollution and simplifies the experimental procedure. Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .
Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate often involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is highlighted in chemical transformations and biosynthetic pathways .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include oxalic acid dihydrate, tert-butyl nitrite, and tert-butyl hydroperoxide. These reagents facilitate reactions such as amidation, oxidation, and C–O bond formation under mild conditions .
Major Products Formed: The major products formed from the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include N-tert-butyl amides and various tert-butyl esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry .
Scientific Research Applications
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis due to its unique reactivity pattern . In biology, it serves as a probe for NMR studies of macromolecular complexes, providing high sensitivity and narrow NMR signals . In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs and biocatalytic processes .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group influences the electronic properties of the compound, affecting intramolecular through-bond interactions and raising the LUMO level
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include other tert-butyl derivatives such as tert-butyl hydroperoxide and tert-butyl nitrite. These compounds share the tert-butyl group, which imparts unique reactivity patterns and electronic effects .
Uniqueness: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a pyrrolidine ring. This combination results in distinct chemical properties and reactivity, making it valuable for various scientific research applications and industrial processes .
Properties
Molecular Formula |
C20H38N4O8 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-5-4-7(10)6-11;3-1(4)2(5)6/h2*7H,4-6,10H2,1-3H3;(H,3,4)(H,5,6)/t2*7-;/m11./s1 |
InChI Key |
SFUDDVUITWUBPH-CTWWJBIBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N.CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.CC(C)(C)OC(=O)N1CCC(C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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